
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and pain.
作用機序
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate acts on the mu-opioid receptor, a protein that is involved in the modulation of pain and reward pathways in the brain. ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than traditional opioid drugs such as morphine. This property may make ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate less addictive and have fewer side effects than traditional opioids.
Biochemical and Physiological Effects:
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to produce analgesia, or pain relief, in animal models of acute and chronic pain. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in rats trained to self-administer cocaine and heroin.
実験室実験の利点と制限
One advantage of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have fewer side effects than traditional opioid drugs, making it a safer alternative for use in lab experiments. One limitation of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is that it is a synthetic compound and may be more expensive to produce than natural compounds.
将来の方向性
There are several future directions for the study of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate. One area of research is the potential use of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in the treatment of opioid addiction. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have potential as a treatment for other types of addiction, such as nicotine addiction. Further research is also needed to determine the optimal dosing and administration of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate for the treatment of pain and addiction. Finally, the development of new compounds based on the structure of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may lead to the discovery of more effective and safer treatments for pain and addiction.
合成法
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with piperidine-4-carboxylic acid ethyl ester. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of addiction and pain. In preclinical studies, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce pain sensitivity in animal models of chronic pain.
特性
IUPAC Name |
ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-22-18(21)20-12-10-15(11-13-20)19-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,15,17,19H,2,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKKUURSMZYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)
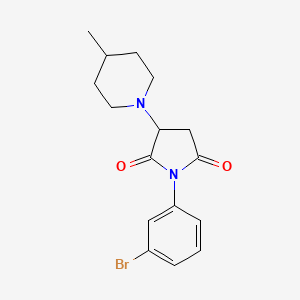
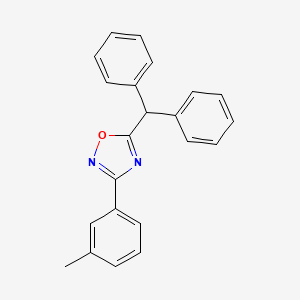
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
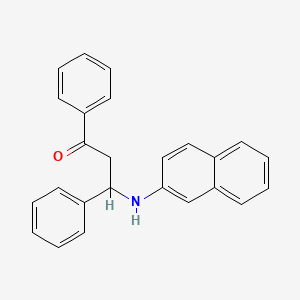
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
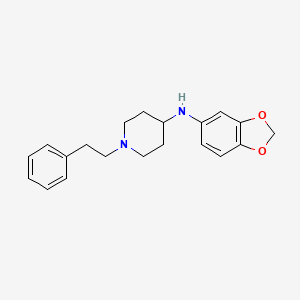
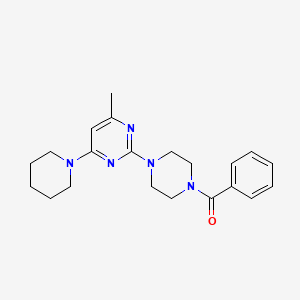
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)